molecular formula C19H26ClNOS B589996 (R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

(R)-6-(propyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B589996
M. Wt: 351.9 g/mol
InChI Key: CEXBONHIOKGWNU-PKLMIRHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N 0924 hydrochloride is a dopamine receptor agonist, specifically targeting dopamine receptors in the brain. It is the less active enantiomer of N-0437, and its opposite enantiomer is Rotigotine . This compound is primarily used in scientific research to study its effects on dopamine receptors and its potential therapeutic applications.

Preparation Methods

The synthesis of N 0924 hydrochloride involves several steps. The starting material is typically a naphthalene derivative, which undergoes a series of reactions including alkylation, reduction, and cyclization to form the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

N 0924 hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

N 0924 hydrochloride has several scientific research applications, including:

    Chemistry: It is used to study the structure-activity relationship of dopamine receptor agonists and to develop new compounds with improved efficacy and selectivity.

    Biology: It is used to investigate the role of dopamine receptors in various biological processes, including neurotransmission, behavior, and neurodegenerative diseases.

    Medicine: It is used in preclinical studies to evaluate its potential as a therapeutic agent for conditions such as Parkinson’s disease and restless legs syndrome.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control and analytical testing.

Mechanism of Action

N 0924 hydrochloride exerts its effects by binding to dopamine receptors in the brain, specifically the D1 and D2 receptor subtypes. This binding activates the receptors and triggers a cascade of intracellular signaling pathways, leading to various physiological and behavioral effects. The exact molecular targets and pathways involved are still under investigation, but it is known that dopamine receptor agonists can modulate neurotransmitter release, neuronal excitability, and synaptic plasticity .

Comparison with Similar Compounds

N 0924 hydrochloride is similar to other dopamine receptor agonists, such as:

Properties

IUPAC Name

(6R)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H/t16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-PKLMIRHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC1=CC=CS1)[C@@H]2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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